

2-Fluoro-5-iodobenzoic acid chemical structure

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Compound of Interest

Compound Name: 2-Fluoro-5-iodobenzoic acid

Cat. No.: B044854

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An In-Depth Technical Guide to **2-Fluoro-5-iodobenzoic Acid**: Synthesis, Characterization, and Application

Executive Summary

2-Fluoro-5-iodobenzoic acid (CAS No. 124700-41-0) is a pivotal molecular building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. Its unique trifunctional architecture—a carboxylic acid, a fluorine atom, and an iodine atom—provides a versatile platform for constructing complex molecular entities. The fluorine atom can enhance metabolic stability and modulate electronic properties, while the iodine atom serves as a highly effective handle for carbon-carbon bond formation via cross-coupling reactions. This guide provides an in-depth analysis of the compound's properties, a validated synthesis protocol, comprehensive structural elucidation, and a discussion of its critical applications, with a focus on palladium-catalyzed cross-coupling reactions.

The Strategic Importance of Halogenated Synthons

In drug discovery and materials science, the precise installation of functional groups on an aromatic scaffold is paramount. Halogenated benzoic acids, such as **2-fluoro-5-iodobenzoic acid**, are of particular strategic importance. The fluorine atom, due to its small size and high electronegativity, can profoundly influence a molecule's pKa, lipophilicity, and conformation, often leading to improved pharmacokinetic profiles and binding affinities.^[1] Concurrently, the carbon-iodine bond is relatively weak, making it an ideal site for transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura, Sonogashira, and Heck couplings.^{[2][3]} This dual functionality allows chemists to first build a core molecular fragment and then, in a subsequent

step, introduce additional complexity at the iodine position, a strategy that is central to modern combinatorial chemistry and lead optimization.

Physicochemical Properties and Structural Elucidation

2-Fluoro-5-iodobenzoic acid is typically a white to off-white crystalline powder, stable under normal laboratory conditions.[2][3] Its key physical and chemical properties are summarized below.

Core Properties

Property	Value	Source(s)
CAS Number	124700-41-0	[2]
Molecular Formula	C ₇ H ₄ FI ₂ O ₂	[2]
Molecular Weight	266.01 g/mol	[4]
Appearance	White to brown powder/crystal	[4]
Melting Point	163 - 168 °C	[2][4]
Purity	≥95-98%	[2][4]

Spectroscopic Analysis

Structural confirmation is achieved through a combination of spectroscopic techniques. While experimental spectra should be run on each batch, the following data represent the expected characteristic signals for a high-purity sample.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms. The predicted spectra are as follows:

- ¹H NMR: The aromatic region will display three distinct signals. The proton ortho to the iodine will appear as a doublet. The proton between the fluorine and iodine atoms will be a doublet

of doublets due to coupling with both halogens. The proton ortho to the carboxylic acid will also be a doublet of doublets, coupling to both the adjacent proton and the fluorine atom.

- ^{13}C NMR: The spectrum will show seven distinct carbon signals. The carbon bearing the iodine (C-I) will be shifted significantly upfield to ~ 92 ppm. The carbon attached to fluorine (C-F) will appear as a doublet with a large coupling constant ($J_{\text{CF}} \approx 240\text{-}250$ Hz), a hallmark of direct C-F bonds.

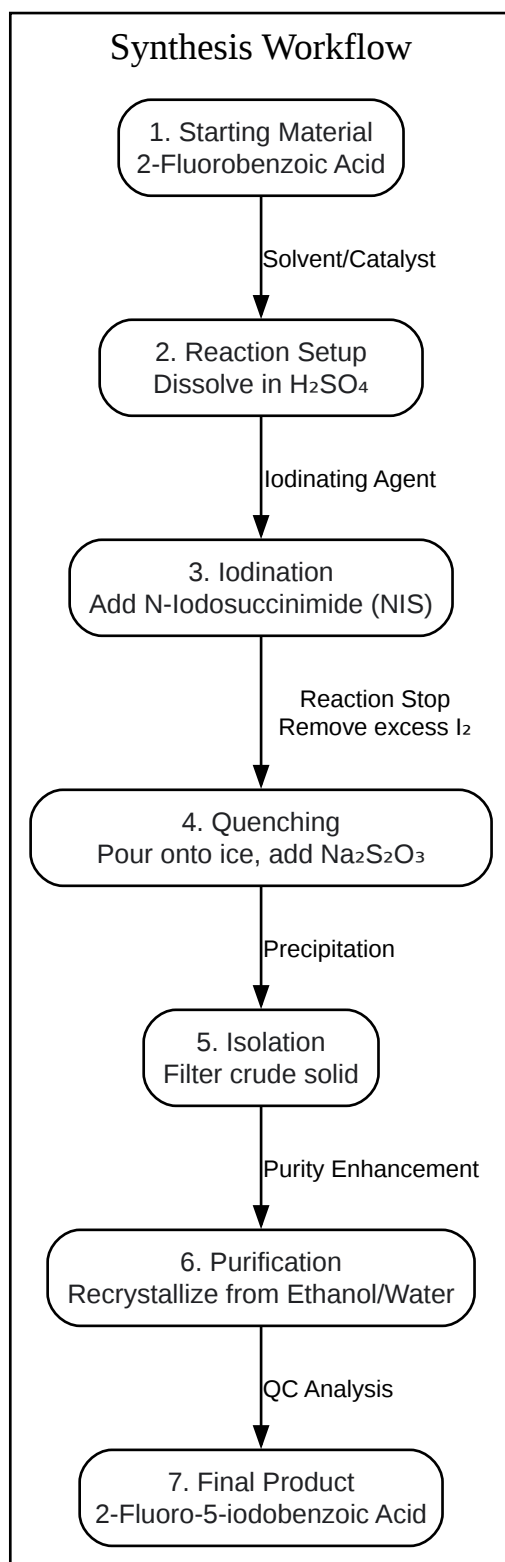
2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides definitive evidence of the key functional groups. In a solid-state (KBr pellet or ATR) measurement, the compound typically exists as a hydrogen-bonded dimer.

Peak Position (cm^{-1})	Intensity	Vibrational Assignment
$\sim 3300 - 2500$	Broad, Strong	O-H stretching of the hydrogen-bonded carboxylic acid dimer. [5]
~ 1700	Strong, Sharp	C=O (carbonyl) stretching of the carboxylic acid. [5]
$\sim 1600 - 1450$	Medium	C=C stretching vibrations within the aromatic ring. [5]
~ 1300	Medium	C-O stretching coupled with in-plane O-H bending. [5]
$\sim 1000 - 1100$	Strong	C-F stretching vibration.
Below 600	Weak-Medium	C-I stretching vibration. [5]

Synthesis and Purification

The synthesis of **2-fluoro-5-iodobenzoic acid** is most reliably achieved via electrophilic aromatic substitution on the commercially available precursor, 2-fluorobenzoic acid. The ortho- and para-directing effect of the fluorine atom, combined with the deactivating nature of the carboxylic acid group, strongly favors iodination at the C-5 position.



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Caption: High-level workflow for the synthesis of **2-Fluoro-5-iodobenzoic acid**.

Recommended Synthesis Protocol

Causality: This protocol utilizes N-Iodosuccinimide (NIS) as the electrophilic iodine source. NIS is preferred over I_2 for its higher reactivity and ease of handling. Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the carbonyl of NIS to generate a more potent electrophilic iodine species.

Materials:

- 2-Fluorobenzoic acid (1.0 eq)
- N-Iodosuccinimide (NIS) (1.1 eq)
- Concentrated Sulfuric Acid (98%)
- Deionized Water & Ice
- Sodium Thiosulfate ($Na_2S_2O_3$)
- Ethanol

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 2-fluorobenzoic acid to concentrated sulfuric acid. Stir until fully dissolved.
- **Iodination:** Add N-Iodosuccinimide portion-wise to the cold solution, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by carefully quenching a small aliquot.
- **Workup & Quenching:** Once the reaction is complete, slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. This will precipitate the crude product. Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine (indicated by the disappearance of any brown color).

- Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
- Purification: The crude product can be effectively purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid. Dry the product under vacuum.

Self-Validation: The purity of the final product must be confirmed by measuring its melting point, which should be sharp and within the expected range (163-168 °C), and by spectroscopic analysis (NMR, FT-IR) to confirm the absence of starting material or isomeric impurities.

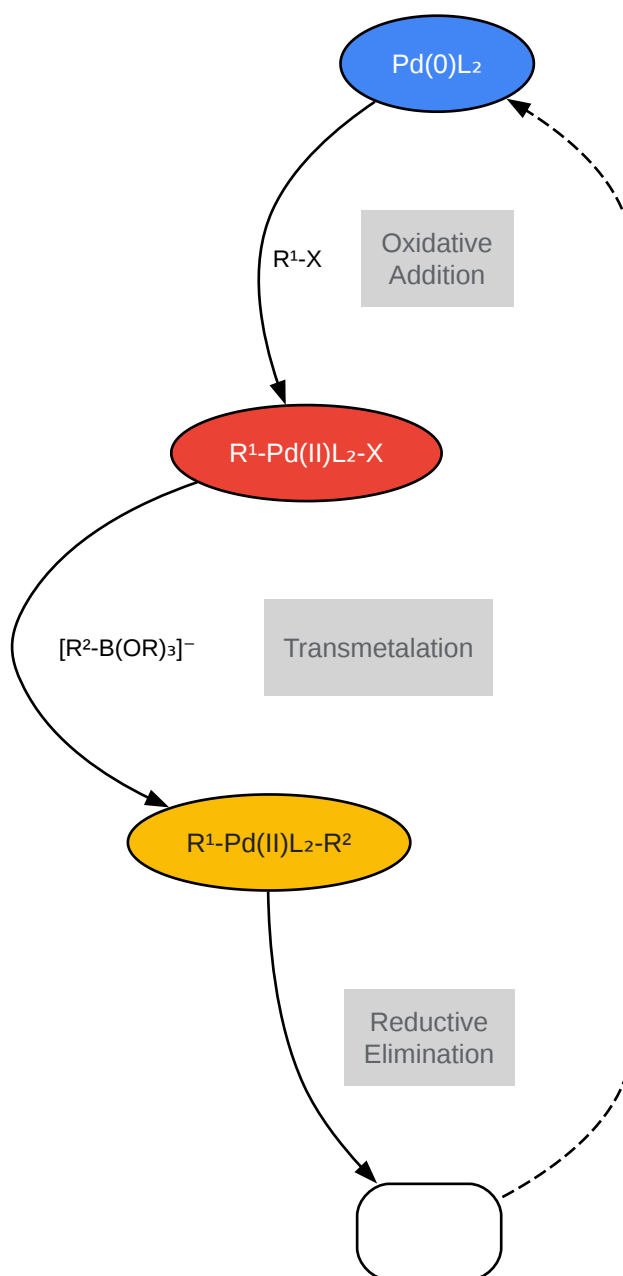
Key Applications and Reaction Mechanisms

The primary utility of **2-fluoro-5-iodobenzoic acid** is as an intermediate in the synthesis of high-value molecules.^[6] Its application is particularly prominent in the construction of biaryl structures, which are common motifs in pharmaceuticals.

Role in Pharmaceutical Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron species.^[7] **2-Fluoro-5-iodobenzoic acid** is an excellent substrate for this reaction due to the high reactivity of the C-I bond.

Causality: The reaction is catalyzed by a Palladium(0) species. A base (e.g., K₂CO₃, Cs₂CO₃) is essential; it reacts with the boronic acid to form a more nucleophilic boronate complex, which is required for the key transmetalation step.^{[8][9]}



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study Analogy: Dapagliflozin Synthesis While not using the exact fluoro-analog, the industrial synthesis of the anti-diabetic drug Dapagliflozin relies on the closely related 2-chloro-5-iodobenzoic acid.[10] This highlights the industrial relevance and scalability of using such halogenated benzoic acids as key starting materials for producing complex, life-saving medications. The synthetic strategies are directly transferable.

Application in Agrochemicals and Materials Science

In agrochemical research, the incorporation of a fluorinated aromatic ring can increase the biological efficacy of herbicides and fungicides.[11] **2-Fluoro-5-iodobenzoic acid** serves as a precursor to active ingredients where the iodo-group is replaced via coupling or other nucleophilic substitution reactions. In materials science, it can be used to synthesize specialized polymers and dyes, where the halogen substituents help tune the electronic and physical properties of the final material.[6]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed.

- Hazard Classification: Acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.[9]
- Handling: Avoid breathing dust. Wash hands thoroughly after handling.[12]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[10]
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
 - Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[12]
 - Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth.
 - Inhalation: Remove person to fresh air and keep comfortable for breathing.[12]

Conclusion

2-Fluoro-5-iodobenzoic acid is a high-value synthetic intermediate whose utility is derived directly from its unique halogenation pattern. It provides chemists with a robust platform for introducing fluorine into target molecules while retaining a versatile functional handle for subsequent carbon-carbon bond formation. The reliable synthesis and well-understood reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, ensure its continued importance in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

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